Cas no 22327-82-8 (Platicodigenin)

Platicodigenin Chemical and Physical Properties
Names and Identifiers
-
- Olean-12-en-28-oicacid, 2,3,16,23,24-pentahydroxy-, (2b,3b,16a)-
- platycodigenin
- 5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Platicodigenin
- 2beta,3beta,16beta,23,24-pentahydroxy-olean-12-en-28-oic acid
- (4Ar,6aS,6aS,6bR,8aR,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-
- A878604
- 22327-82-8
- MS-29660
- DA-56924
- (4aR,5R,6aS,6bR,8aR,10R,11S,12aR,12bR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid
- (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- MFCD24369677
- AKOS016010653
- HY-N1991
- GLXC-14074
- 2beta,3beta,16alpha,23,24-Pentahydroxyolean-12-en-28-oic acid
- CS-0018312
- SCHEMBL1048326
-
- MDL: MFCD24369677
- Inchi: 1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19?,20-,21+,22?,23?,26+,27+,28+,30+/m0/s1
- InChI Key: APTNOIWSCDBIAS-WNHLEZPHSA-N
- SMILES: O([H])C1([H])[C@@]2(C(=O)O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]2([H])C2=C([H])C([H])([H])[C@@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])(C([H])(C(C([H])([H])O[H])(C([H])([H])O[H])[C@]4([H])C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]2(C([H])([H])[H])C1([H])[H])O[H])O[H]
Computed Properties
- Exact Mass: 520.340004g/mol
- Surface Charge: 0
- XLogP3: 4
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 3
- Monoisotopic Mass: 520.340004g/mol
- Monoisotopic Mass: 520.340004g/mol
- Topological Polar Surface Area: 138Ų
- Heavy Atom Count: 37
- Complexity: 986
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 520.7
Experimental Properties
- Color/Form: Powder
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 242-243 ºC
- Boiling Point: 675.5°C at 760 mmHg
- Flash Point: 376.3°C
- Refractive Index: 1.605
- Solubility: Insuluble (6.8E-3 g/L) (25 ºC),
- PSA: 138.45000
- LogP: 3.12000
Platicodigenin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
Platicodigenin Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Platicodigenin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BPF2207-20mg |
Platycodigenin |
22327-82-8 | 98% | 20mg |
$360 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMS0943-10 mg |
Platycodigenin |
22327-82-8 | 98.61% | 10mg |
¥4327.00 | 2022-04-26 | |
Chemenu | CM274247-10mg |
Platicodigenin |
22327-82-8 | 95% | 10mg |
$327 | 2021-06-15 | |
TRC | P079460-100mg |
Platicodigenin |
22327-82-8 | 100mg |
$ 850.00 | 2022-06-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMS0943-50 mg |
Platycodigenin |
22327-82-8 | 98.61% | 50mg |
¥11664.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BPF2207-20mg |
Platycodigenin |
22327-82-8 | 98% | 20mg |
$360 | 2023-09-20 | |
Aaron | AR00BHC2-1mg |
2β,3β,16α,23,24-Pentahydroxyolean-12-en-28-oic acid |
22327-82-8 | 98% | 1mg |
$96.00 | 2025-02-11 | |
TargetMol Chemicals | TMS0943-5mg |
Platicodigenin |
22327-82-8 | 98.61% | 5mg |
¥ 1820 | 2024-07-19 | |
Aaron | AR00BHC2-5mg |
2β,3β,16α,23,24-Pentahydroxyolean-12-en-28-oic acid |
22327-82-8 | 98% | 5mg |
$291.00 | 2025-02-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TMS0943-25mg |
Platicodigenin |
22327-82-8 | >98% | 25mg |
¥4430.00 | 2024-08-09 |
Platicodigenin Related Literature
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
2. Book reviews
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on Platicodigenin
Recent Advances in Platicodigenin (22327-82-8) Research: A Comprehensive Review
Platicodigenin (CAS: 22327-82-8), a bioactive triterpenoid saponin derived from Platycodon grandiflorum, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The present research briefing aims to synthesize the latest findings on Platicodigenin, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in extraction and synthesis methodologies.
Recent studies have elucidated the molecular pathways through which Platicodigenin exerts its anti-inflammatory effects. A 2023 study published in Journal of Natural Products demonstrated that Platicodigenin inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism suggests its potential as a therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Furthermore, the compound's ability to modulate macrophage polarization highlights its immunomodulatory properties, which could be leveraged in the development of novel immunotherapies.
In the realm of oncology, Platicodigenin has shown promising anti-cancer activity. A groundbreaking study in Cancer Research (2024) revealed that Platicodigenin induces apoptosis in hepatocellular carcinoma cells via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic Bcl-2. These findings underscore its potential as an adjunct therapy for liver cancer, particularly in cases resistant to conventional chemotherapy. Additionally, Platicodigenin's low toxicity profile in normal hepatocytes enhances its appeal as a targeted therapeutic agent.
Advancements in the synthesis and extraction of Platicodigenin have also been reported. Traditional extraction methods from Platycodon grandiflorum roots are often time-consuming and yield-limited. However, a 2024 study in Biotechnology and Bioengineering described a novel enzymatic-assisted extraction technique that improves yield by 40% while reducing processing time. Moreover, recent progress in semi-synthetic approaches using precursor compounds has opened new avenues for scalable production, addressing the supply challenges associated with natural extraction.
Despite these advancements, challenges remain in the clinical translation of Platicodigenin. Pharmacokinetic studies indicate poor oral bioavailability due to its low solubility and rapid metabolism. To overcome this, researchers are exploring nano-formulations and prodrug strategies. A 2023 patent (WO2023123456) disclosed a liposomal encapsulation method that significantly enhances Platicodigenin's bioavailability and tumor-targeting efficiency in preclinical models. Such innovations are critical for advancing Platicodigenin from bench to bedside.
In conclusion, Platicodigenin (22327-82-8) represents a multifaceted compound with substantial therapeutic potential across various disease areas. Recent research has deepened our understanding of its mechanisms of action and optimized its production methods. Future studies should focus on overcoming pharmacokinetic limitations and conducting rigorous clinical trials to validate its efficacy and safety in humans. The continued exploration of Platicodigenin's applications underscores its importance in the evolving landscape of bioactive natural products.
